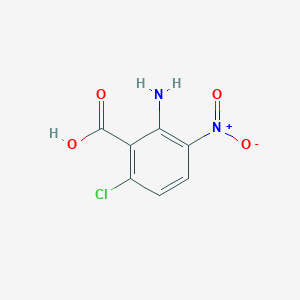

2-Amino-6-chloro-3-nitrobenzoic acid

Descripción

BenchChem offers high-quality 2-Amino-6-chloro-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-chloro-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

635317-45-2 |

|---|---|

Fórmula molecular |

C7H5ClN2O4 |

Peso molecular |

216.58 g/mol |

Nombre IUPAC |

2-amino-6-chloro-3-nitrobenzoic acid |

InChI |

InChI=1S/C7H5ClN2O4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,9H2,(H,11,12) |

Clave InChI |

BJXKFUSWZOZDEH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1[N+](=O)[O-])N)C(=O)O)Cl |

Origen del producto |

United States |

Thermodynamic stability of 2-Amino-6-chloro-3-nitrobenzoic acid derivatives

An In-depth Technical Guide on the Thermodynamic Stability of 2-Amino-6-chloro-3-nitrobenzoic Acid Derivatives

Abstract

Substituted nitrobenzoic acids are foundational scaffolds in medicinal chemistry and materials science. Among these, 2-amino-6-chloro-3-nitrobenzoic acid and its derivatives present a unique constellation of functional groups—a carboxylic acid, an aromatic amine, a nitro group, and a halogen—that collaboratively dictate the molecule's stability, reactivity, and intermolecular interactions. Understanding the thermodynamic stability of these compounds is not merely an academic exercise; it is a critical prerequisite for successful drug development, ensuring drug product efficacy, safety, and shelf-life. This guide provides a comprehensive exploration of the principles, experimental methodologies, and key factors governing the thermodynamic stability of this important chemical class. We will delve into the theoretical underpinnings of stability, detail field-proven analytical protocols, and synthesize this knowledge to provide predictive insights for researchers, scientists, and drug development professionals.

The Imperative of Stability in Pharmaceutical Sciences

The Significance of the Substituted Benzoic Acid Scaffold

Benzoic acid and its derivatives are privileged structures in drug discovery, appearing in a wide array of approved therapeutics. The carboxylic acid moiety provides a versatile handle for forming salts, esters, and amides, allowing for the fine-tuning of physicochemical properties such as solubility and bioavailability. The aromatic ring can be functionalized to modulate target binding, metabolic stability, and pharmacokinetic profiles.

Profile of 2-Amino-6-chloro-3-nitrobenzoic Acid (ACNBA)

The specific substitution pattern of 2-amino-6-chloro-3-nitrobenzoic acid (hereafter ACNBA) creates a complex electronic and steric environment. The ortho-amino and -chloro groups flanking the carboxylic acid impose significant steric constraints, while the electron-withdrawing nitro group, positioned meta to the carboxyl function, influences the molecule's acidity and reactivity. This intricate arrangement suggests a high potential for robust intramolecular interactions, particularly hydrogen bonding, which can profoundly impact crystal packing and, consequently, thermodynamic stability.[1][2][3]

Defining Thermodynamic Stability in the Pharmaceutical Context

In the solid state, thermodynamic stability refers to the energy state of a crystalline material. A system will always tend towards its lowest energy state. For a pharmaceutical compound, this translates to several practical considerations:

-

Polymorphism: A compound's ability to exist in multiple crystal forms, or polymorphs, is a critical factor.[4][5] Each polymorph has a distinct crystal lattice and, therefore, different physical properties, including melting point, solubility, and stability.[6] One polymorph will be the most thermodynamically stable under a given set of conditions, while others are considered metastable.[7]

-

Thermal Stability: This relates to the compound's resistance to decomposition upon heating. It is a crucial parameter for manufacturing processes (e.g., drying, milling) and for defining safe storage conditions.[8]

-

Chemical Stability: This refers to the molecule's resistance to degradation via chemical reactions, such as decarboxylation, which can be a concern for substituted aminobenzoic acids.[9][10]

Theoretical Foundations of Stability

The Role of Inter- and Intramolecular Forces

The stability of a crystal lattice is a direct consequence of the sum of all intermolecular forces. For ACNBA derivatives, hydrogen bonds are expected to be the dominant cohesive force. The carboxylic acid can form strong, dimeric hydrogen bonds with a neighboring molecule.[11] The amino group can act as a hydrogen bond donor, while the nitro and carbonyl oxygens can act as acceptors.

Crucially, the ortho-positioning of the amino and carboxylic acid groups allows for the potential formation of a strong intramolecular hydrogen bond.[2][3] This internal stabilization can significantly influence the molecule's preferred conformation and how it packs in the crystal lattice.

Caption: Key interactions governing the stability of ACNBA.

Polymorphism: The Landscape of Solid-State Stability

Most organic compounds, including active pharmaceutical ingredients (APIs), can crystallize in multiple forms.[5] These polymorphs, although chemically identical, are different solid-state entities. The thermodynamically most stable form has the lowest Gibbs free energy and is typically the desired form for development due to its predictable properties and resistance to phase conversion during storage.[4][7] Metastable forms, while often possessing advantages like higher solubility, carry the risk of converting to the stable form over time, which can have disastrous consequences for the drug product.[12] Regulatory agencies mandate thorough polymorphic screening and characterization.[12]

Experimental Assessment of Thermodynamic Stability

A multi-technique approach is essential for a comprehensive stability assessment. The primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[13]

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[14] This technique allows for the detection of thermal events such as melting, crystallization, and decomposition.[15] An endothermic event (heat absorption), like melting, or an exothermic event (heat release), like decomposition, provides critical data on the material's thermal stability.[16] The heat of decomposition (ΔHd) is a key parameter for assessing thermal hazards.[17]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the ACNBA derivative into a suitable DSC pan (e.g., aluminum, gold-plated for higher temperatures).[13]

-

Sealing: Hermetically seal the pan to contain any evolved gases during thermal events. For decomposition studies where gas release is expected, a pinhole lid may be used cautiously.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 30 °C).

-

Apply a linear heating ramp (a rate of 10 °C/min is standard for screening) to a final temperature well above the expected decomposition (e.g., 400 °C).[13]

-

Maintain a constant inert atmosphere (e.g., nitrogen purge at 50 mL/min) to prevent oxidative degradation.[15]

-

-

Data Analysis: Record the heat flow (mW) versus temperature (°C). Identify the onset temperature and peak temperature for all endothermic and exothermic events. Integrate the area of the peaks to quantify the enthalpy change (J/g).

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in a sample's mass as a function of temperature or time.[18] It is indispensable for determining the onset temperature of decomposition, quantifying the presence of residual solvents or water (hydrates), and elucidating decomposition pathways.[8][19] The resulting plot of mass versus temperature is a direct measure of the material's thermal stability.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the ACNBA derivative into a ceramic or platinum TGA crucible.

-

Instrument Setup: Place the crucible onto the high-precision balance within the TGA furnace.

-

Thermal Program:

-

Equilibrate the furnace at a starting temperature (e.g., 30 °C).

-

Apply a linear heating ramp (e.g., 10 °C/min) to a final temperature where decomposition is complete (e.g., 600 °C).

-

Maintain a constant inert atmosphere (e.g., nitrogen purge at 50 mL/min).

-

-

Data Analysis: Plot the percentage mass loss versus temperature. The first derivative of this curve (DTG) shows the rate of mass loss and helps to precisely identify the temperatures of maximum decomposition rates.

Caption: A comprehensive workflow for stability analysis.

Case Study: Comparative Analysis of ACNBA and its Ethyl Ester

To illustrate these principles, let us consider a hypothetical case comparing the thermal stability of the parent acid (ACNBA) with its ethyl ester derivative (ACNBA-Et). Derivatizing the carboxylic acid to an ester eliminates the primary intermolecular hydrogen-bonding motif (the carboxylic acid dimer), which is expected to significantly impact thermodynamic stability.

| Parameter | 2-Amino-6-chloro-3-nitrobenzoic Acid (ACNBA) | ACNBA Ethyl Ester (ACNBA-Et) | Rationale for Difference |

| Melting Point (T_m) [DSC] | ~175 °C | ~95 °C | The strong carboxylic acid dimer hydrogen bonds in ACNBA require more energy to break the crystal lattice compared to the weaker dipole-dipole interactions of the ester. |

| Decomposition Onset (T_onset) [TGA] | ~210 °C | ~225 °C | ACNBA may be susceptible to decarboxylation at elevated temperatures, a pathway unavailable to the ester.[9][20] The ester's stability is primarily dictated by the cleavage of the nitro group or other bonds at higher temperatures. |

| Heat of Decomposition (ΔH_d) [DSC] | -450 J/g | -600 J/g | The nitroaromatic core is the primary source of decomposition energy.[17] The ester has a higher molecular weight and relative percentage of the energetic nitro-aryl core, potentially leading to a more energetic decomposition. |

| Primary H-Bonding Motif | Intermolecular Dimer | N-H···O=C (Ester) | The loss of the highly stable R²₂(8) carboxylic acid dimer synthon fundamentally alters the crystal packing and reduces the melting point. |

Note: The data presented in this table is hypothetical and based on established chemical principles for illustrative purposes.

This comparison underscores a critical concept: a chemical modification intended to improve one property (e.g., solubility via esterification) can have profound and sometimes counterintuitive effects on thermodynamic stability. The ester, while having a much lower melting point, might exhibit a slightly higher onset of decomposition because a specific degradation pathway (decarboxylation) has been blocked.

Conclusion and Outlook

The thermodynamic stability of 2-amino-6-chloro-3-nitrobenzoic acid derivatives is a complex interplay of intramolecular hydrogen bonds, strong intermolecular forces, and the inherent energetic character of the nitro group. A thorough understanding and experimental characterization of this stability are non-negotiable for the advancement of these compounds as viable pharmaceutical candidates.

The systematic application of thermal analysis techniques like DSC and TGA, coupled with structural analysis by XRPD, provides the necessary data to identify the most stable polymorph, establish safe handling and processing limits, and predict long-term shelf-life. As drug development continues to push the boundaries of chemical complexity, the foundational principles and rigorous analytical workflows detailed in this guide will remain essential tools for ensuring the safety, quality, and efficacy of next-generation therapeutics.

References

- Polymorphism and its importance in pharmaceutical industry | Crystallography Class Notes. (2025, August 15). vertexaisearch.cloud.google.com.

- Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. vertexaisearch.cloud.google.com.

- Advancing Approaches in Detecting Polymorphism | Pharmaceutical Technology. (2026, February 1). vertexaisearch.cloud.google.com.

- Polymorphism in Pharmaceutical Products. vertexaisearch.cloud.google.com.

- analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method - SciELO. (2024, December 6). scielo.br.

- Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing | Crystal Growth & Design - ACS Public

- analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid - SciELO. (2024, December 6). scielo.br.

- Thermal and kinetics studies of primary, secondary and tertiary alkanolammonium salts of 4-nitrobenzoic acid - ResearchGate. (2018, January 5).

- Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids | Request PDF - ResearchGate. (2025, August 5).

- TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23). resolvemasslabs.com.

- Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids | ChemRxiv. chemrxiv.org.

- investigation of thermal stability of some nitroaromatic derivatives by dsc - ResearchGate.

- TGA | Pharmaceutical Products | Process Monitoring - Hiden Analytical. (2018, November 1). hidenanalytical.com.

-

Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. (2024, December 18). .

- Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1). veeprho.com.

-

An In-depth Technical Guide to the Thermal Decomposition of 2-Nitrobenzoic Acid - Benchchem. .

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). .

-

Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. (2025, August 6). .

-

Why is there no hydrogen bonding between an orthophthalic acid and 2 hydroxybenzoic acids? - Quora. (2019, May 15). .

-

Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids - ResearchGate. (2023, July 17). .

-

(PDF) Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers - ResearchGate. (2025, August 5). .

-

The thermal decomposition of benzoic acid - ResearchGate. (2025, August 6). .

-

Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids - ResearchGate. (2023, August 18). .

- Hydrogen bond enhanced electrochemical hydrogenation of benzoic acid over a bimetallic catalyst - CERES Research Repository. (2025, April 22). ceres.cranfield.ac.uk.

- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Organic Process Research & Development - ACS Publications. (2021, February 15). pubs.acs.org.

- Kinetics and mechanism of the decomposition of 3-alkyl-1-aryltriazenes by carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). pubs.rsc.org.

-

(PDF) 2-Amino-3-nitrobenzoic acid - ResearchGate. .

- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London. discovery.ucl.ac.uk.

- Differential scanning calorimetry - Wikipedia. en.wikipedia.org.

-

Intramolecular charge transfer associated with hydrogen bonding effects on 2-aminobenzoic acid | Request PDF - ResearchGate. (2025, August 6). .

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - UNICAM. (2021, February 15). .

- Intramolecular hydrogen bonding in ortho-substituted benzoic acids - PubMed. pubmed.ncbi.nlm.nih.gov.

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. (2025, November 29). .

-

Differential Scanning Calorimetry (DSC) | Thermal analysis - Groupe 6NAPSE. .

- Unstable, metastable, or stable halogen bonding interaction involving negatively charged donors? A statistical and computational chemistry study - PubMed. (2014, December 11). pubmed.ncbi.nlm.nih.gov.

- 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem. pubchem.ncbi.nlm.nih.gov.

- CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents.

- Enzymatic Halogenases and Haloperoxidases: Computational Studies on Mechanism and Function - PubMed. pubmed.ncbi.nlm.nih.gov.

-

Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid - Benchchem. .

- The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences - CrystEngComm (RSC Publishing). pubs.rsc.org.

-

2-Amino-6-chlorobenzoic acid | CAS 2148-56-3 | SCBT - Santa Cruz Biotechnology. .

-

Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (2016, August 10). .

-

2-Amino-6-chlorobenzoic acid 98 2148-56-3 - Sigma-Aldrich. .

-

Amino acids and their derivatives as corrosion inhibitors for metals and alloys. .

Sources

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. Intramolecular hydrogen bonding in ortho-substituted benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. pharmtech.com [pharmtech.com]

- 6. aipla.org [aipla.org]

- 7. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 8. resolvemass.ca [resolvemass.ca]

- 9. researchgate.net [researchgate.net]

- 10. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. 6-napse.com [6-napse.com]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. veeprho.com [veeprho.com]

- 19. TGA | Pharmaceutical Products | Process Monitoring [hidenanalytical.com]

- 20. researchgate.net [researchgate.net]

CAS 28416-82-2 chemical safety and toxicology data for researchers

An In-depth Technical Guide to CAS 28416-82-2 and the Toxicological Profile of Monoisoamyl 2,3-dimercaptosuccinic acid

Executive Summary & Critical Clarification

This technical guide is intended for researchers, scientists, and drug development professionals. A critical point of clarification must be addressed at the outset. The user request specified a topic combining the Chemical Abstracts Service (CAS) number 28416-82-2 with the chemical name "2,3-dimercaptosuccinic acid monoisoamyl ester."

Our verification process has determined that these are two distinct chemical entities:

-

CAS 28416-82-2 is correctly identified as (6a,11b,16a,17a)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid , a primary metabolite and synthetic intermediate of the glucocorticoid, Fluticasone. It is also referred to as Fluticasone 17β-Carboxylic Acid .

-

Monoisoamyl 2,3-dimercaptosuccinic acid (MiADMSA) is a lipophilic heavy metal chelating agent. Its CAS number is 142609-62-9 .[1]

This guide has been structured to address this discrepancy comprehensively. Part 1 provides a toxicological and safety assessment of the true compound associated with CAS 28416-82-2, Fluticasone 17β-Carboxylic Acid. Part 2 provides the in-depth safety and toxicology data for Monoisoamyl 2,3-dimercaptosuccinic acid (MiADMSA), which was the chemical named in the original query. This dual structure ensures scientific accuracy while fulfilling the likely intent of the user's request.

Part 1: Fluticasone 17β-Carboxylic Acid (CAS 28416-82-2)

Introduction and Identification

Fluticasone 17β-Carboxylic Acid is the major and inactive metabolite of the potent synthetic corticosteroid, Fluticasone Propionate.[2] It is formed via hydrolysis of the 17β-ester group. Due to its prevalence as a metabolite and its use as a certified reference material and impurity standard in the pharmaceutical manufacturing of Fluticasone Propionate, understanding its toxicological profile is essential for safety assessment and quality control.[3]

| Identifier | Value |

| CAS Number | 28416-82-2 |

| Chemical Name | (6a,11b,16a,17a)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid |

| Synonyms | Fluticasone 17β-Carboxylic Acid, Flumethasone Acid |

| Molecular Formula | C₂₁H₂₆F₂O₅ |

| Molecular Weight | 396.4 g/mol |

| Appearance | Crystalline solid |

Toxicological Profile and Hazard Assessment

Direct toxicological data for Fluticasone 17β-Carboxylic Acid is limited. However, a Safety Data Sheet (SDS) for the compound provides critical hazard classifications, and the profile of the parent compound, Fluticasone Propionate, offers a strong basis for inferring potential risks.[4] The primary mechanism of toxicity for corticosteroids involves agonism at the glucocorticoid receptor (GR), which can lead to a range of systemic effects.[5]

GHS Hazard Classification Summary (CAS 28416-82-2): [4]

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects |

Mechanistic Insights from Parent Compound (Fluticasone Propionate):

The toxicological concerns for Fluticasone 17β-Carboxylic Acid are rooted in its nature as a corticosteroid. While it is considered an inactive metabolite, its structure retains the core steroid nucleus. Prolonged or high-dose exposure to glucocorticoids can disrupt numerous physiological processes.[6] Key toxicities associated with the glucocorticoid class include:

-

Metabolic Disruption: Glucocorticoids can impair glucose utilization and metabolism, particularly in the hippocampus, potentially increasing neuronal vulnerability.[7][8]

-

Immunosuppression: A primary pharmacological effect of glucocorticoids is the suppression of the immune system, which can increase susceptibility to infections.[5]

-

Endocrine Disruption: Systemic exposure can lead to suppression of the hypothalamic-pituitary-adrenal (HPA) axis and Cushing's syndrome.[5]

-

Developmental and Reproductive Toxicity: The parent compound, Fluticasone Propionate, is classified as potentially causing damage to fertility or the unborn child.[9] This aligns with the classification for the metabolite.

The diagram below illustrates the logical flow from the parent drug to its metabolite and the associated toxicological concerns.

Caption: Metabolic pathway and resulting hazard profile for Fluticasone 17β-Carboxylic Acid.

Safety and Handling Protocol

Given the GHS classifications, a cautious approach is mandatory when handling Fluticasone 17β-Carboxylic Acid.[4]

Step-by-Step Handling Procedure:

-

Engineering Controls:

-

Conduct all weighing and solution preparation in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the crystalline powder.

-

Ensure an eyewash station and safety shower are immediately accessible.[10]

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles with side-shields.[10]

-

Skin and Body Protection: Wear a lab coat. For tasks with a higher risk of spills, impervious clothing may be necessary.[10]

-

Respiratory Protection: If dust may be generated outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.

-

-

Handling Practices:

-

Storage:

-

Disposal:

Part 2: Monoisoamyl 2,3-dimercaptosuccinic acid (MiADMSA)

Introduction and Identification

Monoisoamyl 2,3-dimercaptosuccinic acid (MiADMSA) is a lipophilic analogue of meso-2,3-dimercaptosuccinic acid (DMSA).[12] It has been developed as an experimental chelating agent for treating heavy metal toxicity.[13] Its increased lipophilicity allows for enhanced penetration of cellular membranes and the blood-brain barrier, making it a subject of research for removing intracellularly sequestered metals like arsenic, lead, and mercury.[14][15]

| Identifier | Value |

| CAS Number | 142609-62-9 |

| Chemical Name | Butanedioic acid, 2,3-dimercapto-, 1-(3-methylbutyl) ester, (2R,3S)-rel- |

| Synonyms | MiADMSA, Monoisoamyl DMSA, Mi-ADMS |

| Molecular Formula | C₉H₁₆O₄S₂ |

| Molecular Weight | 252.35 g/mol |

| Primary Application | Experimental Heavy Metal Chelator |

Mechanism of Action: Intracellular Chelation

The therapeutic and toxicological activity of MiADMSA is predicated on its function as a dithiol chelator. The two sulfhydryl (-SH) groups form stable complexes with soft metal ions such as arsenic (As³⁺), lead (Pb²⁺), and cadmium (Cd²⁺). The isoamyl ester moiety increases the molecule's lipophilicity, enabling it to cross cell membranes more effectively than its parent compound, DMSA.[14]

This mechanism allows MiADMSA to:

-

Bind intracellular metals that are inaccessible to more hydrophilic chelators.

-

Form a stable, less toxic metal complex.

-

Facilitate the efflux and subsequent excretion of the metal complex from the body.[14]

Caption: Mechanism of intracellular heavy metal chelation by MiADMSA.

Toxicological Profile

The toxicological profile of MiADMSA has been evaluated in several preclinical studies. The primary concerns relate to developmental toxicity at high doses and the potential for disrupting essential mineral balance.

Quantitative Toxicological Data Summary:

| Parameter | Species | Route | Value | Findings |

| Maternal Toxicity NOAEL | Mouse | Intraperitoneal | 47.5 mg/kg/day | No adverse effects observed at this dose.[16] |

| Developmental Toxicity NOAEL | Mouse | Intraperitoneal | 95 mg/kg/day | No developmental toxicity observed in the absence of maternal toxicity.[16] |

| Maternal & Embryo/Fetal Toxicity | Mouse | Intraperitoneal | 190 mg/kg/day | Reduced maternal weight gain; increased fetal resorptions and skeletal defects.[16] |

| Effective Dose (Arsenic Chelation) | Rat | Oral | 50 mg/kg | Identified as the minimum effective dose with the least side effects for reversing arsenic toxicity.[17][18] |

-

Acute Toxicity: A specific LD₅₀ has not been established in the reviewed literature. However, studies using oral doses up to 100 mg/kg and intraperitoneal doses up to 190 mg/kg in rodents did not report acute mortality, suggesting moderate acute toxicity.[14][16]

-

Genotoxicity: No evidence of genotoxicity has been reported. Studies suggest MiADMSA can ameliorate arsenic-induced markers of carcinogenesis and reduce DNA/protein damage.[14][19]

-

Developmental Toxicity: A key study in mice found that MiADMSA did not produce developmental toxicity in the absence of maternal toxicity.[16] At high doses (190 mg/kg/day, i.p.), which also caused maternal toxicity, embryo/fetal effects such as an increase in late resorptions and skeletal defects were observed.[16]

-

Side Effects & Other Toxicities: The most consistently reported concern is the potential for essential mineral depletion , particularly copper .[15][20] Researchers are advised to monitor mineral status during studies. Mild and transient hepatotoxicity has also been noted in some contexts.[20]

Experimental Protocol: Developmental Toxicity Screen

The following is a generalized workflow for assessing the developmental toxicity of a compound like MiADMSA, based on published methodologies.[16]

Workflow for Developmental Toxicity Assessment:

-

Animal Model & Acclimation:

-

Use time-mated pregnant rodents (e.g., Swiss mice).

-

Acclimate animals for a minimum of 5 days upon arrival.

-

Confirm pregnancy via vaginal plug (Gestation Day 0).

-

-

Dosing Regimen:

-

Prepare MiADMSA in a suitable vehicle (e.g., 5% sodium bicarbonate solution).[21]

-

Administer the compound via the desired route (e.g., intraperitoneal injection or oral gavage) during the period of major organogenesis (e.g., Gestation Days 6-15 for mice).[16]

-

Include a vehicle control group and at least three dose levels (e.g., 0, 47.5, 95, and 190 mg/kg/day).[16]

-

-

Maternal Monitoring:

-

Record maternal body weight and clinical signs of toxicity daily.

-

At termination (e.g., Gestation Day 18), record terminal body weight and liver weight.

-

-

Fetal Examination:

-

Perform a caesarean section and examine the uterine contents.

-

Count the number of live/dead fetuses, resorption sites, and corpora lutea.

-

Weigh and sex all live fetuses.

-

Examine fetuses for external, visceral, and skeletal malformations and variations. Skeletal analysis typically requires staining with Alizarin Red S and Alcian Blue.

-

Caption: Experimental workflow for a rodent developmental toxicity study.

Safety and Handling Protocol

As an experimental chemical with known developmental toxicity at high doses and irritant potential (inferred from its parent compound, DMSA), MiADMSA must be handled with appropriate care.[16][22] It is intended for research use only.[14]

-

Engineering Controls: Use a chemical fume hood for handling the solid material and preparing solutions.

-

PPE: Wear standard laboratory PPE, including nitrile gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after use.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[22] For long-term storage as a powder, -20°C is recommended.[23]

-

Spills: Clean up spills immediately using appropriate absorbent materials and avoid generating dust.

References

-

U.S. Food and Drug Administration. (2014). Pharmacology/Toxicology NDA Review and Evaluation for Flonase Allergy Relief. Retrieved from [Link]

-

Belles, M., Sanchez, D. J., Gomez, M., Domingo, J. L., & Corbella, J. (1994). Developmental toxicity evaluation of monoisoamyl meso-2,3-dimercaptosuccinate in mice. Journal of Toxicology and Environmental Health, 42(3), 333-342. Retrieved from [Link]

-

Janusinfo.se. (2022). Fluticasone propionate - Environmental information. Retrieved from [Link]

-

Szabo-Scandic. (n.d.). Safety Data Sheet - Fluticasone propionate. Retrieved from [Link]

-

OptiNose US, Inc. (2024). Safety Data Sheet for XHANCE (fluticasone propionate) nasal spray, 93 mcg. Retrieved from [Link]

-

Yadav, A., Vasisth, S., Kushwaha, P., & Flora, S. J. S. (2014). Reversal effect of monoisoamyl dimercaptosuccinic acid (MiADMSA) for arsenic and lead induced perturbations in apoptosis and antioxidant enzymes in developing rat brain. Chemico-Biological Interactions, 207, 49-59. Retrieved from [Link]

-

Merkel, P. A., et al. (2023). The Glucocorticoid Toxicity Index-Metabolic Domains, an abridged version of the Glucocorticoid Toxicity Index: post-hoc analysis of data from the ADVOCATE trial. The Lancet Rheumatology, 5(7), e383-e391. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluticasone propionate. Retrieved from [Link]

-

Restore Your Health. (n.d.). MiADMSA Heavy Metal & Mercury Detox. Retrieved from [Link]

-

Sachdeva, S., Sharma, A., & Flora, S. J. S. (2021). MiADMSA abrogates sodium tungstate-induced oxidative stress in rats. Drug and Chemical Toxicology, 45(6), 2448-2453. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.142609-62-9,MONO-ISOAMYL2,3-DIMERCAPTOSUCCINATE Suppliers. Retrieved from [Link]

-

Flora, S. J. S., Jain, K., Panghal, A., & Patwa, J. (2022). Chemistry, Pharmacology, and Toxicology of Monoisoamyl Dimercaptosuccinic Acid: A Chelating Agent for Chronic Metal Poisoning. Chemical Research in Toxicology, 35(10), 1701-1719. Retrieved from [Link]

-

Kumar, A., & Flora, S. J. S. (2018). Influence of age on arsenic-induced mitochondrial oxidative stress in rat brain regions: Chelation with monoisoamyl 2,3-dimercaptosuccinic acid. Annals of Clinical and Laboratory Research, 6(3), 260. Retrieved from [Link]

-

Pachauri, V., Saxena, G., & Flora, S. J. S. (2009). Combined administration of taurine and monoisoamyl DMSA protects arsenic induced oxidative injury in rats. Oxidative Medicine and Cellular Longevity, 2(4), 243-249. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164448, Monoisoamyl-2,3-dimercaptosuccinate. Retrieved from [Link]

-

Flora, S. J. S., Pande, M., & Mehta, A. (2007). Arsenic and lead induced free radical generation and their reversibility following chelation. Cellular and Molecular Biology, 53(1), 26-47. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9981299, Fluticasone propionate-17beta-carboxylic acid. Retrieved from [Link]

-

Mhaske, A., Shukla, R., & Flora, S. J. S. (2024). Modulation of copper-induced neurotoxicity by monoisoamyl 2,3-dimercaptosuccinic acid loaded nanoparticles through inhibition of mitophagy and reduction of oxidative stress in SH-SY5Y cells. Toxicology Reports, 14, 101874. Retrieved from [Link]

-

Journal of Environmental Biology. (2022). Abstract. Retrieved from [Link]

-

Flora, S. J. S., Jain, K., Panghal, A., & Patwa, J. (2022). Chemistry, Pharmacology, and Toxicology of Monoisoamyl Dimercaptosuccinic Acid: A Chelating Agent for Chronic Metal Poisoning. Chemical Research in Toxicology, 35(10), 1701-1719. Retrieved from [Link]

-

Flora, S. J. S., Bhadauria, S., Pachauri, V., & Yadav, A. (2012). Monoisoamyl 2, 3-dimercaptosuccinic acid (MiADMSA) demonstrates higher efficacy by oral route in reversing arsenic toxicity: a pharmacokinetic approach. Basic & Clinical Pharmacology & Toxicology, 110(5), 449-459. Retrieved from [Link]

-

Sapolsky, R. M., & Pulsinelli, W. A. (1985). A mechanism for glucocorticoid toxicity in the hippocampus: Increased neuronal vulnerability to metabolic insults. The Journal of Neuroscience, 5(5), 1228-1235. Retrieved from [Link]

-

Sapolsky, R. M. (1986). Glucocorticoid Toxicity in the Hippocampus: Reversal by Supplementation With Brain Fuels. The Journal of Neuroscience, 6(8), 2240-2244. Retrieved from [Link]

-

Odermatt, A., & Gumy, C. (2007). Disruption of glucocorticoid action by environmental chemicals: potential mechanisms and relevance. Journal of Steroid Biochemistry and Molecular Biology, 103(3-5), 518-523. Retrieved from [Link]

-

Flora, S. J. S., Bhadauria, S., Pachauri, V., & Yadav, A. (2012). Monoisoamyl 2, 3-Dimercaptosuccinic Acid (MiADMSA) Demonstrates Higher Efficacy by Oral Route in Reversing Arsenic Toxicity: A Pharmacokinetic Approach. Basic & Clinical Pharmacology & Toxicology, 110(5), 449-459. Retrieved from [Link]

-

Blythe, M. J., et al. (2025). In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling. bioRxiv. Retrieved from [Link]

-

Flora, S. J. S., et al. (2019). Combined Efficacy of Gallic Acid and MiADMSA with Limited Beneficial Effects Over MiADMSA Against Arsenic-induced Oxidative Stress in Mouse. Biochemistry Insights, 12, 1178626419875253. Retrieved from [Link]

-

MiADMSA Dosage Calculator. (n.d.). MiADMSA Dosing. Retrieved from [Link]

Sources

- 1. Monoisoamyl-2,3-dimercaptosuccinate | C9H16O4S2 | CID 164448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Fluticasone propionate - Wikipedia [en.wikipedia.org]

- 6. Disruption of glucocorticoid action by environmental chemicals: potential mechanisms and relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glucocorticoid toxicity in the hippocampus: reversal by supplementation with brain fuels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. lgcstandards.com [lgcstandards.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chemistry, Pharmacology, and Toxicology of Monoisoamyl Dimercaptosuccinic Acid: A Chelating Agent for Chronic Metal Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medkoo.com [medkoo.com]

- 15. MiADMSA Heavy Metal & Mercury Detox | Restore Your Health [restoreyour.health]

- 16. Developmental toxicity evaluation of monoisoamyl meso-2,3-dimercaptosuccinate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Monoisoamyl 2, 3-dimercaptosuccinic acid (MiADMSA) demonstrates higher efficacy by oral route in reversing arsenic toxicity: a pharmacokinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Modulation of copper-induced neurotoxicity by monoisoamyl 2,3-dimercaptosuccinic acid loaded nanoparticles through inhibition of mitophagy and reduction of oxidative stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Combined administration of taurine and monoisoamyl DMSA protects arsenic induced oxidative injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Influence of age on arsenic-induced mitochondrial oxidative stress in rat brain regions: Chelation with monoisoamyl 2,3-dimercaptosuccinic acid [meddocsonline.org]

- 22. fishersci.com [fishersci.com]

- 23. Miadmsa_TargetMol [targetmol.com]

Application Notes and Protocols: 2-Amino-6-chloro-3-nitrobenzoic Acid as a Scaffold for Bioactive Heterocycles

Introduction: The Strategic Advantage of a Multifunctional Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of a starting scaffold is a critical decision that dictates the synthetic feasibility and the biological potential of the resulting compound library. 2-Amino-6-chloro-3-nitrobenzoic acid is a uniquely functionalized anthranilic acid derivative that offers a strategic advantage for the synthesis of diverse and biologically active heterocyclic compounds. Its inherent trifecta of reactive sites—an amine, a carboxylic acid, and an electron-withdrawing nitro group, complemented by a strategically placed chlorine atom—provides a versatile platform for constructing privileged heterocyclic systems such as quinazolinones and acridones. These heterocycles are renowned for their wide-ranging pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

This comprehensive guide provides detailed application notes and robust protocols for leveraging 2-amino-6-chloro-3-nitrobenzoic acid as a scaffold for the synthesis of bioactive heterocycles. We will delve into the chemical rationale behind the synthetic strategies, provide step-by-step experimental procedures, and discuss the biological significance of the resulting molecular architectures.

Chemical Properties and Reactivity Profile

The synthetic utility of 2-amino-6-chloro-3-nitrobenzoic acid stems from the distinct reactivity of its functional groups, which can be selectively addressed to achieve desired chemical transformations.

| Functional Group | Reactivity and Synthetic Implications |

| Amino Group (-NH₂) | Nucleophilic and readily undergoes acylation, alkylation, and diazotization reactions. It is the key nucleophile in the formation of the pyrimidine ring of quinazolinones and in the initial N-arylation step for acridone synthesis. |

| Carboxylic Acid (-COOH) | Can be converted to esters, amides, or acid chlorides. It participates in cyclization reactions, forming the lactam functionality in quinazolinones and the carbonyl group in acridones. |

| Nitro Group (-NO₂) | A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It can also be reduced to an amino group, opening avenues for further diversification. |

| Chloro Group (-Cl) | Provides a site for nucleophilic aromatic substitution and can influence the electronic properties and bioavailability of the final compounds. Its position ortho to the amino group can introduce steric hindrance, which must be considered in reaction design. |

PART 1: Synthesis of Bioactive 7-Chloro-8-nitro-4(3H)-quinazolinones

Quinazolinones are a prominent class of fused heterocyclic compounds with a broad spectrum of biological activities.[3][4] The following protocol outlines a general and efficient method for the synthesis of novel 7-chloro-8-nitro-4(3H)-quinazolinone derivatives starting from 2-amino-6-chloro-3-nitrobenzoic acid.

Protocol 1: Two-Step Synthesis of 2-Aryl-7-chloro-8-nitro-4(3H)-quinazolinones

This protocol involves the initial formation of a benzoxazinone intermediate, followed by its reaction with a primary amine to yield the desired quinazolinone. This approach is highly modular, allowing for the introduction of diverse substituents at the 2- and 3-positions of the quinazolinone core.[3]

Step 1: Synthesis of 7-Chloro-8-nitro-2-phenyl-4H-3,1-benzoxazin-4-one

-

Rationale: The reaction of an N-acylanthranilic acid with a dehydrating agent like acetic anhydride leads to the formation of a cyclic benzoxazinone. This intermediate is a stable and isolable electrophile that readily reacts with nucleophiles.

-

Materials:

Reagent CAS Number Molecular Weight Quantity (10 mmol scale) 2-Amino-6-chloro-3-nitrobenzoic acid 20776-67-4 216.57 g/mol 2.17 g (10 mmol) Benzoyl chloride 98-88-4 140.57 g/mol 1.41 mL (12 mmol) Pyridine 110-86-1 79.10 g/mol 15 mL | Acetic anhydride | 108-24-7 | 102.09 g/mol | 20 mL |

-

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-amino-6-chloro-3-nitrobenzoic acid (2.17 g, 10 mmol) in pyridine (15 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.41 mL, 12 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into 100 mL of ice-cold water.

-

Filter the resulting precipitate, wash thoroughly with cold water, and dry to obtain N-benzoyl-2-amino-6-chloro-3-nitrobenzoic acid.

-

To the dried intermediate, add acetic anhydride (20 mL) and reflux the mixture for 3 hours.

-

Cool the reaction mixture to room temperature. The product will crystallize out.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 7-chloro-8-nitro-2-phenyl-4H-3,1-benzoxazin-4-one.

-

Step 2: Synthesis of 2-Aryl-3-substituted-7-chloro-8-nitro-4(3H)-quinazolinone

-

Rationale: The benzoxazinone intermediate undergoes nucleophilic attack by a primary amine at the C4 position, followed by ring-opening and subsequent recyclization to form the thermodynamically more stable quinazolinone ring system.

-

Materials:

Reagent CAS Number Molecular Weight Quantity (5 mmol scale) 7-Chloro-8-nitro-2-phenyl-4H-3,1-benzoxazin-4-one - - (from Step 1, 5 mmol) Substituted primary amine (e.g., Aniline) 62-53-3 93.13 g/mol 0.51 mL (5.5 mmol) | Glacial acetic acid | 64-19-7 | 60.05 g/mol | 20 mL |

-

Procedure:

-

In a 50 mL round-bottom flask, suspend the 7-chloro-8-nitro-2-phenyl-4H-3,1-benzoxazin-4-one (5 mmol) in glacial acetic acid (20 mL).

-

Add the substituted primary amine (e.g., aniline, 5.5 mmol).

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of crushed ice.

-

Filter the precipitated solid, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-aryl-3-substituted-7-chloro-8-nitro-4(3H)-quinazolinone.

-

Visualization of the Synthetic Workflow

Caption: Synthetic pathway to 2,3-disubstituted quinazolinones.

PART 2: Synthesis of Bioactive Acridone Derivatives

Acridones are another class of biologically important heterocycles, known for their DNA intercalating properties and potential as anticancer agents.[5][6] The synthesis of acridones from 2-amino-6-chloro-3-nitrobenzoic acid can be achieved via an Ullmann condensation followed by a cyclization reaction.

Protocol 2: Synthesis of 1-Chloro-2-nitro-acridone Derivatives

This protocol details the synthesis of the acridone scaffold through a two-step process involving a copper-catalyzed N-arylation (Ullmann condensation) followed by an acid-catalyzed cyclization.[7]

Step 1: Ullmann Condensation for N-Aryl Anthranilic Acid Synthesis

-

Rationale: The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. In this case, it is used to couple 2-amino-6-chloro-3-nitrobenzoic acid with an aryl halide. However, a more common approach for N-phenylanthranilic acids involves the reaction of an o-chlorobenzoic acid with an aniline. Given our starting material, we will adapt the reaction to couple 2-amino-6-chloro-3-nitrobenzoic acid with a suitable aryl partner, or more practically, use a related o-chlorobenzoic acid and an appropriately substituted aniline. For the purpose of this protocol, we will follow the classical synthesis of N-phenylanthranilic acid derivatives.

-

Materials:

Reagent CAS Number Molecular Weight Quantity (10 mmol scale) 2,6-Dichlorobenzoic acid 133-90-4 191.01 g/mol 1.91 g (10 mmol) 3-Nitroaniline 99-09-2 138.12 g/mol 1.38 g (10 mmol) Anhydrous Potassium Carbonate 584-08-7 138.21 g/mol 1.38 g (10 mmol) Copper(I) iodide (CuI) 7681-65-4 190.45 g/mol 0.19 g (1 mmol) | N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 20 mL |

-

Procedure:

-

To a 100 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2,6-dichlorobenzoic acid (1.91 g, 10 mmol), 3-nitroaniline (1.38 g, 10 mmol), anhydrous potassium carbonate (1.38 g, 10 mmol), and copper(I) iodide (0.19 g, 1 mmol).

-

Add N,N-dimethylformamide (DMF) (20 mL) as the solvent.

-

Heat the reaction mixture to 140-150 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into 200 mL of water.

-

Acidify the solution with concentrated HCl to a pH of 2-3 to precipitate the product.

-

Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the pure N-(3-nitrophenyl)-2-amino-6-chlorobenzoic acid.

-

Step 2: Cyclization to form the Acridone Core

-

Rationale: The N-aryl anthranilic acid undergoes an intramolecular Friedel-Crafts acylation in the presence of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, to form the tricyclic acridone skeleton.

-

Materials:

Reagent CAS Number Molecular Weight Quantity (5 mmol scale) N-(3-nitrophenyl)-2-amino-6-chlorobenzoic acid - - (from Step 1, 5 mmol) | Polyphosphoric acid (PPA) | 8017-16-1 | - | ~15 g |

-

Procedure:

-

Place N-(3-nitrophenyl)-2-amino-6-chlorobenzoic acid (5 mmol) in a 50 mL beaker.

-

Add polyphosphoric acid (~15 g) and heat the mixture to 120-130 °C with stirring for 2-3 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

The precipitated solid is the crude acridone derivative.

-

Filter the solid, wash thoroughly with water until the washings are neutral, and then wash with a dilute sodium bicarbonate solution.

-

Dry the product and recrystallize from a suitable solvent like ethanol or glacial acetic acid to obtain the pure 1-chloro-2-nitro-acridone derivative.

-

Visualization of the Synthetic Workflow

Caption: Synthetic pathway to substituted acridone derivatives.

Biological Activity and Applications

The heterocycles synthesized from the 2-amino-6-chloro-3-nitrobenzoic acid scaffold are expected to exhibit a range of biological activities, making them attractive candidates for drug discovery programs.

-

Quinazolinone Derivatives:

-

Antimicrobial Activity: Many quinazolinone derivatives have shown potent activity against a variety of bacterial and fungal strains.[8][9] The presence of the chloro and nitro groups on the quinazolinone core derived from our scaffold can significantly modulate this activity.

-

Anticancer Activity: The quinazolinone scaffold is a well-established pharmacophore in cancer therapy.[1] Derivatives can be screened for their cytotoxic effects against various cancer cell lines.

-

-

Acridone Derivatives:

-

Anticancer Activity: Acridones are known to intercalate into DNA and inhibit topoisomerase enzymes, leading to cancer cell death.[2][10] The substituents on the acridone ring, originating from the starting materials, can fine-tune this activity and selectivity.

-

Antiparasitic and Antiviral Activity: The planar aromatic system of acridones also makes them promising candidates for the development of antiparasitic and antiviral agents.

-

Safety and Handling

2-Amino-6-chloro-3-nitrobenzoic acid and the reagents used in these protocols should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each chemical.

Conclusion

2-Amino-6-chloro-3-nitrobenzoic acid is a highly valuable and versatile scaffold for the synthesis of bioactive quinazolinone and acridone derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around these privileged heterocyclic systems. The modular nature of the synthetic routes allows for the creation of diverse compound libraries, which can be screened for a wide range of pharmacological activities, ultimately contributing to the discovery of new therapeutic agents.

References

-

synthesis, characterization, and anticancer activity of some novel acridine derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC. Retrieved from [Link]

-

Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]

- Cholewiński, G., Dzierzbicka, K., & Kołodziejczyk, A. M. (2011). Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis. Pharmacological Reports, 63(2), 305–336.

-

Synthesis and Biological Evaluation of Acridine/Acridone Analogs as Potential Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal. Retrieved from [Link]

-

Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. (n.d.). synfacts-thieme. Retrieved from [Link]

-

Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC. Retrieved from [Link]

-

SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

-

Belmont, P., Dorange, I. (2007). Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? PubMed. Retrieved from [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. researchgate.net [researchgate.net]

- 6. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 10. researchgate.net [researchgate.net]

Reagents for selective acylation of 2-Amino-6-chloro-3-nitrobenzoic acid

Application Note: Selective N-Acylation of 2-Amino-6-chloro-3-nitrobenzoic Acid

Part 1: Strategic Overview & Mechanistic Insight

The Challenge: Steric and Electronic Deactivation The substrate, 2-amino-6-chloro-3-nitrobenzoic acid , presents a "perfect storm" of deactivation for nucleophilic attack.[1]

-

Electronic Deactivation: The nitro group at the 3-position (ortho to the amine) exerts a powerful electron-withdrawing effect (-I, -M), significantly reducing the nucleophilicity of the amino group.[1]

-

Steric Crowding: The 6-chloro substituent creates a "buttressing effect," forcing the carboxylic acid and amino groups into close proximity. While this favors cyclization, it hinders the approach of bulky acylating agents.

-

The Cyclization Trap: Standard acylation conditions (e.g., acetic anhydride at reflux) often drive the reaction past the desired N-acyl acid directly to the 4H-3,1-benzoxazin-4-one (cyclic anhydride).[1]

Strategic Solution: The "Benzoxazinone Detour" vs. Direct Acylation For high-purity applications (GLP/GMP), attempting direct N-acylation often leads to incomplete conversion or mixed anhydride impurities.[1] The superior strategy—and the one recommended for this specific substrate—is to intentionally drive the reaction to the benzoxazinone intermediate, purify it (exploiting its high crystallinity and lack of zwitterionic character), and then selectively hydrolyze it back to the N-acyl acid.

Part 2: Reagent Selection Guide

| Reagent Class | Specific Reagent | Role/Mechanism | Recommended For |

| Anhydrides | Acetic Anhydride (Ac₂O) | Dual role: Solvent & Reagent.[1] Drives cyclodehydration. | Primary Protocol. Synthesis of Acetyl/Alkyl derivatives where high throughput is needed.[1] |

| Acyl Chlorides | Acetyl Chloride / Propionyl Chloride | High reactivity electrophile.[1] Requires base scavenger. | Direct Route. Use when the "Benzoxazinone Detour" is undesirable (e.g., acid-labile side chains). |

| Coupling Agents | HATU / PyBOP | Activates carboxylic acid, not amine. | NOT RECOMMENDED. Will likely cause oligomerization or self-coupling of the substrate.[1] |

| Catalysts | DMAP / H₂SO₄ | DMAP (nucleophilic catalyst) or H₂SO₄ (proton source). | Critical Additives. Essential to overcome the 3-nitro deactivation.[1] |

Part 3: Experimental Protocols

Protocol A: The "Benzoxazinone Detour" (High Purity Route)

Best for: Large-scale synthesis, high-purity requirements, and simple acyl groups (Acetyl, Propionyl).

Mechanism: The reaction proceeds through an initial N-acylation followed by rapid intramolecular cyclization driven by the acetic anhydride.[1] The resulting benzoxazinone is isolated and then hydrolyzed.

Step 1: Cyclodehydration [2]

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a drying tube (CaCl₂).

-

Charge: Add 2-amino-6-chloro-3-nitrobenzoic acid (10.0 g, 46.2 mmol) and Acetic Anhydride (30 mL, ~6.8 equiv).

-

Catalyst: Add 2 drops of concentrated Sulfuric Acid (H₂SO₄) . Note: This protonates the anhydride, making it a "super-electrophile" to engage the deactivated amine.

-

Reaction: Heat the slurry to reflux (140°C) . The solid will dissolve, turning the solution amber/brown. Maintain reflux for 2 hours .

-

Checkpoint: TLC (50% EtOAc/Hexane) should show disappearance of the starting amino acid (Rf ~0.1, streaking) and appearance of the benzoxazinone (Rf ~0.6, distinct spot).

-

-

Workup (Isolation of Cyclic Intermediate):

Step 2: Selective Hydrolysis (Ring Opening)

-

Suspension: Suspend the isolated benzoxazinone (from Step 1) in Water/THF (1:1, 100 mL) .

-

Hydrolysis: Add Sodium Carbonate (Na₂CO₃) (1.5 equiv) slowly. Stir at Room Temperature for 1 hour.

-

Observation: The solid dissolves as the ring opens to form the soluble carboxylate salt.

-

-

Precipitation: Carefully acidify with 1M HCl to pH 2-3.

-

Isolation: The desired 2-acetamido-6-chloro-3-nitrobenzoic acid will precipitate as a white/off-white solid.[1] Filter, wash with water, and dry.[3]

Protocol B: Direct Selective N-Acylation (Schotten-Baumann Variant)

Best for: Complex acyl chains or when avoiding high heat is necessary.[1]

Reagents:

-

Substrate: 2-Amino-6-chloro-3-nitrobenzoic acid[1]

-

Acylating Agent: Acyl Chloride (1.2 equiv)

-

Base: Pyridine (Solvent/Base)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1]

Procedure:

-

Dissolution: In a dry flask under Nitrogen, dissolve the substrate (1.0 equiv) in dry Pyridine (10 volumes). Pyridine is crucial here as it acts as both a solvent for the polar amino acid and an acyl-transfer catalyst.[1]

-

Activation: Add DMAP (0.1 equiv). Cool the solution to 0°C .

-

Addition: Add the Acyl Chloride dropwise over 15 minutes.

-

Reaction: Allow to warm to Room Temperature and stir for 12-18 hours.

-

Note: The reaction is slower than with standard anilines due to the 3-nitro group.[1]

-

-

Quench: Pour the reaction mixture into Ice-Cold 2M HCl (excess HCl is needed to neutralize the pyridine).

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the bifurcation between the Open Chain (Amide) and Closed Ring (Benzoxazinone) pathways, highlighting the reversibility controlled by pH.

Caption: Reaction pathway showing the "Benzoxazinone Detour". Reflux conditions favor the red path (Cyclization); aqueous base hydrolysis (green path) recovers the desired N-acyl acid.

Part 5: Troubleshooting & Quality Control

QC Markers (HPLC/NMR):

-

Starting Material: Distinctive broad singlet (COOH) and broad singlet (NH2) in 1H NMR.

-

Benzoxazinone (Impurity/Intermediate):

-

IR: Characteristic doublet carbonyl stretch: ~1760 cm⁻¹ (Lactone C=O) and ~1640 cm⁻¹ (C=N).

-

NMR: Absence of carboxylic acid proton and amide proton.[1]

-

-

N-Acyl Product:

-

NMR: Appearance of Amide NH (singlet, ~10-12 ppm, D2O exchangeable). Retention of COOH proton.[1]

-

Common Failure Modes:

-

Low Conversion: Usually due to insufficient heat or lack of catalyst (H₂SO₄/DMAP). The 3-nitro group makes the amine extremely unreactive.[1] Fix: Increase temp to reflux or use neat Ac₂O.

-

Insolubility: The substrate is poorly soluble in non-polar solvents. Fix: Use Pyridine or DMF as solvent.

-

Hydrolysis Failure: Benzoxazinones can be stable. Fix: Ensure pH > 10 during the hydrolysis step, then acidify carefully.

References

-

Synthesis of Benzoxazinones from Anthranilic Acids. Source: Organic Chemistry Portal. URL:[Link]

-

Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids. Source: National Institutes of Health (PubMed).[5] URL:[Link]

-

Preparation of 4H-3,1-Benzoxazin-4-ones. Source: MDPI (Molecules). URL:[Link]

-

Reaction of Anthranilic Acids with Acetic Anhydride. Source: WebAssign (NC State University). URL:[Link]

Sources

- 1. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. Benzoxazinone synthesis [organic-chemistry.org]

- 3. Page loading... [wap.guidechem.com]

- 4. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials | MDPI [mdpi.com]

- 5. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Microwave-assisted synthesis involving 2-Amino-6-chloro-3-nitrobenzoic acid

Executive Summary

This guide details the microwave-assisted synthesis protocols for transforming 2-amino-6-chloro-3-nitrobenzoic acid into high-value 5-chloro-8-nitroquinazolin-4(3H)-one scaffolds. This specific benzoic acid derivative is a "privileged structure" in medicinal chemistry due to its high density of functional groups: a nucleophilic amine, an electrophilic carboxylic acid, a labile chlorine atom (para to the nitro group), and a nitro group serving as a masked amine.

Conventional thermal heating for cyclizing electron-deficient anthranilic acids often results in low yields due to the reduced nucleophilicity of the amine (deactivated by the nitro group) and competitive decarboxylation at high temperatures. Microwave irradiation (MWI) overcomes these kinetic barriers by providing rapid, uniform dielectric heating, significantly suppressing side reactions and reducing reaction times from hours to minutes.

Strategic Analysis & Mechanism

The Challenge of Electronic Deactivation

The starting material, 2-amino-6-chloro-3-nitrobenzoic acid, presents a synthetic challenge:

-

Deactivation: The nitro group at C3 is electron-withdrawing, significantly reducing the nucleophilicity of the C2-amine. This makes the initial attack on cyclization reagents (like formamide) sluggish under standard reflux.

-

Steric Crowding: The C6-chloro substituent creates steric bulk near the carboxylic acid, hindering intermolecular interactions required for dimerization or amide coupling.

The Microwave Solution

MWI targets the dipolar relaxation of the solvent (e.g., Formamide, DMF), generating internal heat. This allows the reaction to reach the activation energy (

Reaction Pathway Visualization

Figure 1: Synthetic pathway from the anthranilic acid precursor to the quinazolinone scaffold and subsequent functionalization.

Experimental Protocols

Protocol A: Cyclocondensation to Quinazolinone

Target: Synthesis of 5-chloro-8-nitroquinazolin-4(3H)-one. Mechanism: Niementowski-type cyclization.[1]

Reagents:

-

2-Amino-6-chloro-3-nitrobenzoic acid (1.0 equiv)

-

Formamide (10.0 equiv) – Acts as both reagent and solvent (high tan

for MW absorption). -

Ammonium Acetate (0.5 equiv) – Optional additive to accelerate ammonia generation.

Equipment Setup:

-

Instrument: Single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave).

-

Vessel: 10 mL or 35 mL borosilicate glass vial with silicone/PTFE septum.

-

Sensor: IR temperature sensor (Fiber optic probe preferred for highest accuracy).

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave vial, suspend 216 mg (1.0 mmol) of 2-amino-6-chloro-3-nitrobenzoic acid in 3.0 mL of Formamide.

-

Sealing: Crimp the cap tightly. Ensure the vessel is rated for at least 20 bar pressure.

-

Irradiation Parameters:

-

Mode: Dynamic (hold temperature).

-

Temperature: 150°C.

-

Ramp Time: 2:00 minutes.

-

Hold Time: 10:00 minutes.[2]

-

Stirring: High (magnetic stir bar).

-

Power Max: 200 W (Power will modulate to maintain temp).

-

-

Cooling: Use compressed air cooling to drop temperature to <50°C rapidly (prevents degradation).

-

Workup: Pour the reaction mixture into 20 mL of ice-cold water. The product typically precipitates as a beige/yellow solid.

-

Isolation: Filter via vacuum filtration.[3] Wash with water (

mL) and cold ethanol ( -

Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Expected Yield: 85–92% (vs. 40–60% thermal reflux).

Protocol B: Functionalization of the C5-Chloro Group

Target: Displacement of the labile chlorine (now at C5) by a primary amine. Rationale: The chlorine at C5 is activated by the para-nitro group (at C8) and the electron-deficient pyrimidine ring.

Reagents:

-

5-Chloro-8-nitroquinazolin-4(3H)-one (from Protocol A) (1.0 equiv)

-

Primary Amine (e.g., Benzylamine, Aniline) (1.2 equiv)

-

Base: DIPEA (2.0 equiv)

-

Solvent: Isopropanol (IPA) or Acetonitrile.

Methodology:

-

Preparation: Dissolve 0.5 mmol of the quinazolinone scaffold in 3 mL of IPA in a microwave vial. Add the amine and DIPEA.

-

Irradiation Parameters:

-

Workup: Concentrate solvent in vacuo or precipitate with water.

Critical Process Parameters & Troubleshooting

Table 1: Solvent Selection Guide for Microwave Efficiency

| Solvent | MW Absorptivity (tan | Suitability | Notes |

| Formamide | High | Excellent | Reagent + Solvent.[1] Heats very rapidly. |

| DMF | Medium | Good | Good solubility for intermediates; difficult to remove. |

| Ethanol | High | Moderate | Pressurizes quickly; good for lower temp steps. |

| Toluene | Low | Poor | Requires "doping" with ionic liquid or SiC vessel. |

Troubleshooting Guide:

-

Issue: Thermal Runaway (Rapid Temp Spike)

-

Cause: The nitro group makes the molecule energetic; formamide absorbs MW energy very efficiently.

-

Fix: Reduce max power to 100W. Use "Power Cycling" or active air cooling during the hold phase.

-

-

Issue: Incomplete Cyclization (Intermediate Observed)

-

Cause: Water byproduct inhibiting the reaction equilibrium.

-

Fix: Add 4Å molecular sieves to the vial or increase temp to 160°C to drive off water (if vessel pressure limit allows).

-

-

Issue: Decarboxylation of Starting Material

-

Cause: Heating ramp too slow.

-

Fix: Use "Fixed Power" mode for the first 30 seconds to reach 100°C instantly, then switch to "Temp Control."

-

Workflow Logic Diagram

Figure 2: Decision logic for the microwave synthesis workflow.

References

-

Microwave-Assisted Synthesis of Quinazolinones

-

Title: Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water.[2]

- Source:Green Chemistry (via RSC/Sci-Hub context).

- Context: Establishes the baseline for cyclizing substituted 2-halobenzoic acids with amidines/formamide under MW irradi

-

-

Reactivity of Nitro-Anthranilic Acids

-

Title: Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid.[4]

- Source:Tetrahedron Letters / BenchChem Technical Notes.

- Context: Provides critical safety and reactivity data for microwave heating of nitro-chloro-benzoic acid derivatives, specifically regarding conditions.

-

-

General Quinazolinone Protocols

-

Safety in Microwave Synthesis

- Title: Microwave-Assisted Organic Synthesis: Safety Consider

- Source:ACS Chemical Health & Safety.

- Context: Essential reading when handling nitro-compounds in pressurized microwave vessels.

Sources

- 1. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 2. 2024.sci-hub.cat [2024.sci-hub.cat]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. squ.elsevierpure.com [squ.elsevierpure.com]

- 5. scispace.com [scispace.com]

- 6. jocpr.com [jocpr.com]

- 7. asianpubs.org [asianpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Nitration of 2-Amino-6-Chlorobenzoic Acid

Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Yield Killer"

If you are experiencing low yields (<40%), tar formation, or complex purification issues, you are likely attempting direct nitration of the free amine.

Immediate Action Required: Stop direct nitration. The amino group on the anthranilic acid scaffold is highly susceptible to oxidation by nitric acid, leading to quinones, diazonium species, and polymeric tars. The 6-chloro substituent provides some deactivation, but not enough to prevent oxidative degradation.

The Solution: You must adopt the Protection-Nitration-Deprotection (PND) protocol. This is the industry-standard method to convert 2-amino-6-chlorobenzoic acid to 2-amino-6-chloro-5-nitrobenzoic acid with high regioselectivity and yields >80%.

Critical Workflow Architecture (The PND Protocol)

This workflow protects the amine, sterically directs the nitro group to the para position (C5), and prevents oxidation.

Step 1: Protection ( -Acetylation)

-

Reagents: Acetic anhydride (

), catalytic -

Mechanism: Converts the free amine to an acetamide.

-

Benefit: The acetamide is less activating than the amine but still ortho/para directing. Crucially, it is resistant to oxidation.

-

Target Intermediate: 2-acetamido-6-chlorobenzoic acid.[1]

Step 2: Nitration (Electrophilic Aromatic Substitution)

-

Reagents: Fuming

, Conc. -

Conditions: Maintain

. -

Regioselectivity: The bulky acetamido group at C2 and the chloro group at C6 sterically hinder the C3 position. The electronic directing effects of the acetamide (para-director) and the carboxyl (meta-director) synergistically target C5 .

-

Target Intermediate: 2-acetamido-6-chloro-5-nitrobenzoic acid.

Step 3: Deprotection (Hydrolysis)

-

Reagents: Dilute

(reflux) or -

Outcome: Removal of the acetyl group to yield the final product.

Visual Workflow (DOT Diagram)

Figure 1: The Protection-Nitration-Deprotection (PND) pathway is the only reliable method to avoid oxidation side-reactions.

Troubleshooting Matrix

Use this table to diagnose specific failures in your current experiment.

| Symptom | Probable Cause | Corrective Action |

| Black/Dark Reaction Mixture | Oxidative Degradation. The free amine was exposed to strong oxidant ( | Restart. Isolate the amine and acetylate it first. If already acetylated, ensure no free amine remains before adding mixed acid. |

| Low Yield (<50%) | Solubility Loss. The product is zwitterionic (amino acid). It is soluble in both strong acid and strong base. | Adjust pH. During workup, do not just "neutralize." Adjust pH to the Isoelectric Point (pI) (approx pH 3-4) to maximize precipitation. |

| Isomer Contamination | Temperature Spike. Higher temperatures (>15°C) increase the energy available to overcome steric hindrance, leading to C3-nitration. | Cooling. Maintain internal temp |

| Incomplete Reaction | Deactivated Ring. The 6-chloro group deactivates the ring slightly compared to unsubstituted anthranilic acid. | Stoichiometry. Ensure a slight excess of |

| Product is "Sticky" / Oil | Partial Hydrolysis. The acetyl group may have partially cleaved during a hot acidic workup. | Complete Hydrolysis. Commit to the full deprotection step (reflux with HCl) to convert everything to the free amine form, which crystallizes better. |

Detailed Experimental Protocol (Optimized)

Phase A: Acetylation

-

Suspend 2-amino-6-chlorobenzoic acid (10 g) in acetic anhydride (20 mL).

-

Add 2 drops of conc.

. -

Heat to 60-80°C for 1 hour. The solid should dissolve or change form.

-

Cool and pour into ice water (100 mL).

-

Filter the white precipitate (2-acetamido-6-chlorobenzoic acid ). Dry it.

Phase B: Nitration

-

Dissolve the dried intermediate from Phase A in conc.

(30 mL). Cool to 0°C in an ice-salt bath. -

Prepare a mixture of Fuming

(1.1 eq) and conc. -

Critical Step: Add the nitrating mixture dropwise over 30 mins. Keep internal temp below 5°C .

-

Stir at 0-5°C for 2 hours.

-

Pour onto crushed ice (200 g). A yellow/off-white solid will precipitate.

-

Filter and wash with cold water. This is 2-acetamido-6-chloro-5-nitrobenzoic acid .

Phase C: Hydrolysis

-

Suspend the wet cake from Phase B in 6N HCl (50 mL).

-

Reflux for 2-3 hours. The solution will clarify then re-precipitate upon cooling.

-

Cool to room temperature.

-

Adjust pH to ~3-4 with NaOH solution (carefully) to ensure maximum precipitation of the free amino acid.

-

Filter the yellow solid: 2-amino-6-chloro-5-nitrobenzoic acid .

Logic Flow for Yield Loss Analysis

Figure 2: Diagnostic logic tree for identifying the root cause of yield loss.

References

-

BenchChem. Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid. (Extrapolated for 6-chloro derivative).

-

ChemicalBook. Synthesis of 2-Amino-6-chlorobenzoic acid and derivatives.

-

National Institutes of Health (PubChem). 2-Amino-6-chlorobenzoic acid Compound Summary. (Physical properties and stability data).

-

MedChemExpress. 2-Amino-6-chlorobenzoic acid Product Information. (Storage and solubility data).

-

Sigma-Aldrich. Safety Data Sheet: 2-Amino-6-chlorobenzoic acid. (Handling and hazards).

Sources

Publish Comparison Guide: FTIR Characterization of 2-Amino-6-chloro-3-nitrobenzoic Acid

Executive Summary

2-Amino-6-chloro-3-nitrobenzoic acid (CAS 635317-45-2) is a critical polysubstituted aromatic building block, often utilized in the synthesis of antiviral and antibacterial agents.[1][2][3][4][5] Its structural complexity—featuring an amine, a nitro group, a chlorine atom, and a carboxylic acid on a single benzene ring—presents a unique challenge in Quality Control (QC).

This guide provides a definitive FTIR analysis strategy to distinguish this target molecule from its two most common synthetic precursors: 2-Amino-6-chlorobenzoic acid (non-nitrated precursor) and 2-Chloro-3-nitrobenzoic acid (non-aminated precursor). By focusing on the "spectral fingerprint" of the nitro and amino functionalities, researchers can rapidly validate synthesis endpoints without immediate recourse to NMR.

Theoretical Vibrational Analysis

To accurately identify 2-Amino-6-chloro-3-nitrobenzoic acid, we must deconstruct its vibrational modes. The molecule exhibits strong intramolecular hydrogen bonding (between the amine and the nitro group, and potentially the acid), which induces characteristic shifts.

Functional Group Breakdown

| Functional Group | Mode of Vibration | Theoretical Region (cm⁻¹) | Expected Feature in Target |

| Primary Amine (-NH₂) | N-H Stretching | 3300–3500 | Doublet (Asymmetric & Symmetric). Critical for distinguishing from non-amino precursors. |